

Diheptanoyl Thio-PC: A Technical Guide for Researchers

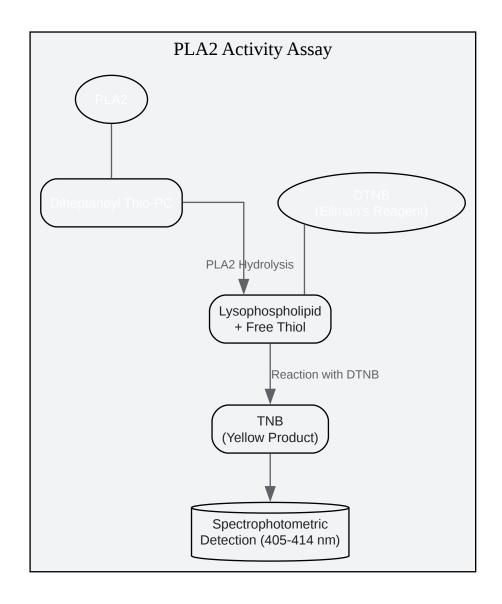
Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and experimental protocols for **Diheptanoyl Thio-PC**, a key substrate in phospholipase A2 research.

This technical guide provides a comprehensive overview of **Diheptanoyl Thio-PC**, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of phospholipase A2 (PLA2) enzymes and their roles in cellular signaling. This document details the chemical properties, experimental applications, and specific protocols for the use of **Diheptanoyl Thio-PC** in PLA2 activity assays.

Core Properties of Diheptanoyl Thio-PC

Diheptanoyl Thio-PC, also known as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine, is a synthetic dithiolester analog of phosphatidylcholine. Its chemical and physical properties are summarized in the table below.


Property	Value	Citation(s)
CAS Number	89019-63-6	[1][2][3][4]
Molecular Formula	C22H44NO6PS2	[1][2][3][4]
Molecular Weight	513.7 g/mol (also cited as 513.69 g/mol)	[1][2][3]
Purity	≥95%	[1][4]
Appearance	Typically supplied as a solution in ethanol	[1][4]
Storage	Store at -20°C for long-term stability (≥2 years)	[4]
Solubility	Soluble in DMF (~50 mg/ml), DMSO (~50 mg/ml), and ethanol (~25 mg/ml). Sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 62 µg/ml.	[1][4]

Mechanism of Action and Application in PLA2 Assays

Diheptanoyl Thio-PC is a widely used substrate for most phospholipase A2s (PLA2s), with the notable exceptions of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase (PAF-AH). The fundamental principle of its use in assays lies in the enzymatic hydrolysis of the thioester bond at the sn-2 position by PLA2. This reaction releases a free thiol group.[1][5][6][7]

The liberated thiol can then be detected spectrophotometrically using a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 405-414 nm. The rate of color development is directly proportional to the PLA2 activity.[7][8]

Click to download full resolution via product page

Experimental workflow for PLA2 activity assay.

Detailed Experimental Protocol for sPLA2 Activity Assay

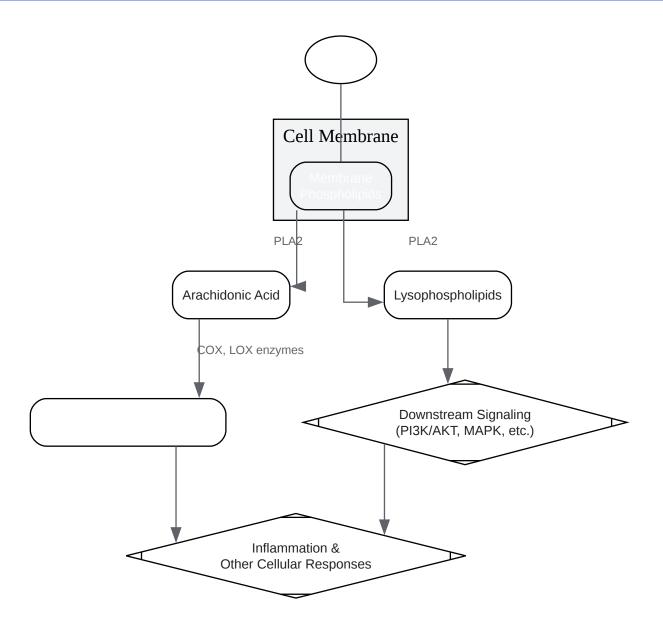
This protocol is a generalized procedure for a colorimetric secretory PLA2 (sPLA2) assay in a 96-well plate format.

Materials:

- sPLA2 Assay Buffer (e.g., Tris-HCl based buffer)
- Diheptanoyl Thio-PC (Substrate)
- DTNB (Ellman's Reagent)
- Purified sPLA2 enzyme or experimental sample
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

- Reagent Preparation:
 - Prepare the sPLA2 Assay Buffer to the desired working concentration.
 - Reconstitute the **Diheptanoyl Thio-PC** substrate. If supplied in ethanol, evaporate the solvent under a gentle stream of nitrogen and resuspend in the assay buffer to the desired concentration (e.g., 1.5 mM). Vortex until the solution is clear.
 - Prepare the DTNB solution in the assay buffer.
- Assay Setup:
 - Add the appropriate volume of assay buffer to the wells of the 96-well plate.
 - Add the sPLA2 enzyme or experimental sample to the wells. Include a positive control (known active sPLA2) and a negative control (buffer only).
 - Add the DTNB solution to all wells.
- Initiation of Reaction and Measurement:
 - Initiate the reaction by adding the Diheptanoyl Thio-PC substrate solution to all wells.
 - Immediately place the plate in a microplate reader and begin measuring the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period.


- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each sample.
 - The PLA2 activity can be calculated using the Beer-Lambert law and the extinction coefficient of TNB.

Role in Cellular Signaling Pathways

While **Diheptanoyl Thio-PC** is a tool for in vitro assays, the enzymes it helps to characterize, the PLA2s, are integral to cellular signaling. PLA2s catalyze the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins and leukotrienes. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cancer.

The activation of PLA2 and the subsequent production of arachidonic acid can trigger several downstream signaling cascades, including the PI3K/AKT, ERK/MAPK, p38 MAPK, and JNK pathways.[3]

Click to download full resolution via product page

PLA2 in the arachidonic acid signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phospholipase A2 and signal transduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 structure/function, mechanism, and signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospholipase A2 structure/function, mechanism, and signaling. ScienceOpen [scienceopen.com]
- 5. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Diheptanoyl Thio-PC: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593993#diheptanoyl-thio-pc-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com